molecular formula C9H7FN2O2 B14016828 Methyl 2-amino-5-cyano-3-fluorobenzoate

Methyl 2-amino-5-cyano-3-fluorobenzoate

Cat. No.: B14016828
M. Wt: 194.16 g/mol
InChI Key: DUGCFEGGLNLMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-cyano-3-fluorobenzoate is an organic compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . This compound is characterized by the presence of an amino group, a cyano group, and a fluorine atom attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyano-3-fluorobenzoate typically involves the reaction of 2-amino-5-cyano-3-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-cyano-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-cyano-3-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-cyano-3-fluorobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both an amino and a cyano group, along with a fluorine atom, makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 2-amino-5-cyano-3-fluorobenzoate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3

InChI Key

DUGCFEGGLNLMII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.